molecular formula C9H10BClO2 B3178109 2-(4-Chlorophenyl)-1,3,2-dioxaborinane CAS No. 373384-13-5

2-(4-Chlorophenyl)-1,3,2-dioxaborinane

Cat. No.: B3178109
CAS No.: 373384-13-5
M. Wt: 196.44 g/mol
InChI Key: QLTAXEYAYHGYFK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structure. It may also include the compound’s physical appearance and any notable characteristics .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may also include yield percentages and any challenges encountered during the synthesis process .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .


Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties, such as UV/Vis, IR, and NMR spectra .

Scientific Research Applications

Synthesis and Chemical Properties

1,3,2-Dioxaborinanes, including variants like 2-(4-Chlorophenyl)-1,3,2-dioxaborinane, have been extensively studied in the context of their synthesis and chemical properties. Research has demonstrated the synthesis of various 1,3,2-dioxaborinane derivatives and their interaction with different chemical agents. For instance, Balueva et al. (1994) synthesized derivatives of 4-diphenylphosphino- and 4-diphenylphosphoryl-4H-1, 3-dioxa-2-boraphenanthrenes and their complexes with amines, highlighting the versatility of these compounds in forming different chemical structures (Balueva et al., 1994).

Applications in Organic Synthesis

The role of 1,3,2-dioxaborinanes in organic synthesis is significant, offering pathways for creating complex organic compounds. Lightfoot et al. (2003) described 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane as a superior reagent for vinylboronate Heck couplings, demonstrating its utility in selective organic synthesis processes (Lightfoot et al., 2003).

Liquid Crystal Technology

Compounds like this compound have found applications in the development of liquid crystal technology. Bezborodov and Lapanik (1991) synthesized cyano derivatives of 2-(4-carbohydroxy-3-halogenphenyl)-5-alkyl-1,3,2-dioxaborinane, which are promising for use in electrooptic display devices due to their desirable liquid-crystalline properties (Bezborodov & Lapanik, 1991).

Studies in Stereochemistry

The stereochemistry of 1,3,2-dioxaborinanes, including this compound, has been a subject of interest. Kuznetsov et al. (1978) synthesized various alkyl-1,3,2-dioxaborinanes and analyzed their conformational properties, contributing to the understanding of their molecular behavior and potential applications in stereochemically sensitive syntheses (Kuznetsov et al., 1978).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it interacts with biological systems to produce its effects .

Safety and Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact .

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTAXEYAYHGYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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